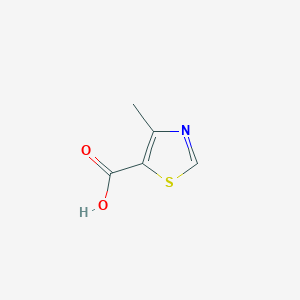

4-Methylthiazole-5-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWGSEUMABQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174452 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-41-0 | |

| Record name | 4-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiazole-5-carboxylic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 4-methylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical characteristics, provides established experimental protocols for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its core structure consists of a thiazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| Melting Point | 287 °C (decomposes) | N/A |

| pKa | ~1.16 (Predicted) | N/A |

| Solubility | Soluble in DMSO | N/A |

| Appearance | White to off-white crystalline powder | N/A |

Table 2: Spectroscopic Data

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm. The methyl protons (–CH₃) would likely be a singlet at approximately 2.5-2.7 ppm. The proton on the thiazole ring would appear as a singlet in the aromatic region. | [2] |

| ¹³C NMR | The carbonyl carbon (C=O) of the carboxylic acid is expected in the range of 165-185 ppm. The carbons of the thiazole ring would appear in the aromatic region (typically 110-170 ppm), and the methyl carbon (–CH₃) would be observed at an upfield chemical shift. | [3][4] |

| IR Spectroscopy | A broad O–H stretching band is characteristic of the carboxylic acid, appearing in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected between 1680 and 1710 cm⁻¹. C–N and C=N stretching vibrations from the thiazole ring are also anticipated. | [5][6] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 143. Common fragmentation patterns for carboxylic acids include the loss of –OH (M-17) and –COOH (M-45). | [7][8] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From Ethyl 2-chloroacetoacetate and Formamide

This is a widely used method for the synthesis of the ethyl ester precursor, which is then hydrolyzed to the carboxylic acid.

Experimental Workflow

Caption: Synthesis of this compound via cyclization and hydrolysis.

Protocol:

-

Synthesis of Ethyl 4-methylthiazole-5-carboxylate: In a well-ventilated fume hood, combine ethyl 2-chloroacetoacetate and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-methylthiazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolysis to this compound: Dissolve the purified ethyl 4-methylthiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.

-

Carefully acidify the aqueous layer with a mineral acid, such as hydrochloric acid, until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[9]

Method 2: One-pot Synthesis from Ethyl Acetoacetate

This method provides a more direct route to the ethyl ester precursor.

Protocol:

-

To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea to the mixture and heat to 80°C for 2 hours.

-

After the reaction is complete, as indicated by TLC, cool the mixture and collect the resulting solid by filtration.

-

Wash the solid with water and recrystallize from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[10]

-

The amino group can then be removed and the ester hydrolyzed to the desired carboxylic acid through standard procedures.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of key enzymes implicated in diseases such as cancer and gout.

Inhibition of Mucin 1 (MUC1) Signaling in Breast Cancer

Derivatives of this compound have been investigated as inhibitors of Mucin 1 (MUC1), a transmembrane protein that is overexpressed in many cancers, including breast cancer.[11] MUC1 plays a role in promoting cancer cell survival and proliferation through various signaling pathways.

Caption: Inhibition of the MUC1 signaling pathway by this compound derivatives.

By inhibiting MUC1, these derivatives can disrupt downstream signaling cascades, such as the PI3K/AKT pathway, ultimately leading to a reduction in cancer cell growth and survival.[12]

Inhibition of Xanthine Oxidase for Gout Treatment

Certain derivatives of this compound are potent inhibitors of xanthine oxidase, an enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[13] Overproduction of uric acid can lead to hyperuricemia and gout.

References

- 1. PubChemLite - this compound (C5H5NO2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, in silico and in vitro studies of novel this compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are MUC1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthiazole-5-carboxylic acid CAS number 20485-41-0

An In-Depth Technical Guide to 4-Methylthiazole-5-carboxylic Acid (CAS: 20485-41-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the context of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a stable, solid compound at room temperature. Its core structure, featuring a substituted thiazole ring, makes it a valuable intermediate for synthesizing a range of biologically active molecules.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 20485-41-0 | |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| Appearance | Solid / Crystalline | [1] |

| Melting Point | 287 °C (decomposes) | [1] |

| Boiling Point | 303.6 ± 22.0 °C (Predicted) | |

| Solubility | Soluble in DMSO | [2] |

| pKa | 1.16 ± 0.31 (Predicted) | [2] |

| InChI Key | ZGWGSEUMABQEMD-UHFFFAOYSA-N | [1] |

Spectroscopic Data Profile

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm. The proton on the thiazole ring (at position 2) would appear as a singlet further downfield, typically above δ 8.5 ppm. The carboxylic acid proton (-COOH) would be a broad singlet at a very high chemical shift, generally δ 10-13 ppm, though its visibility can depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR would feature distinct signals for the five carbon atoms. The carboxylic acid carbonyl carbon is expected in the δ 165-185 ppm range. The carbons of the thiazole ring would appear between δ 115-160 ppm. The methyl group carbon would be found upfield, typically in the δ 15-20 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption from the O-H stretch of the carboxylic acid's hydrogen-bonded dimer, spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch is expected between 1710 and 1760 cm⁻¹. Vibrations corresponding to the C=N and C-S bonds of the thiazole ring will also be present in the fingerprint region.

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for two common procedures: a multi-step synthesis of the acid and a subsequent conversion to its acid chloride, a versatile intermediate.

Protocol 1: Three-Step Synthesis of this compound

This method involves a sequence of sulpho-reaction, cyclization, and hydrolysis, noted for its steady process and good yield.[3]

Experimental Workflow: Three-Step Synthesis

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Thioation: In a suitable reactor under nitrogen protection, mix methanamide and phosphorus pentasulfide in a solvent. This reaction forms a thioformamide intermediate.[3]

-

Cyclization: To the mixture from the previous step, add chloro ethyl acetoacetate. Allow the cyclization reaction to proceed to form the corresponding thiazole ester.[3]

-

Hydrolysis: The resulting organic phase, containing the ester, is treated with a sodium hydroxide solution to hydrolyze the ester to the carboxylic acid.[3]

-

Isolation: The product, this compound, precipitates out of the solution and is collected by filtration.[3] This process has been reported to achieve a total yield of up to 75% with a purity of over 98%.[3]

Protocol 2: Preparation of 4-Methylthiazole-5-carbonyl Chloride

The carboxylic acid is often converted to the more reactive acid chloride to facilitate the synthesis of amides and esters. This is a crucial step in preparing derivatives for biological screening.

Methodology:

-

Add 1.5 g of this compound to 10 mL of thionyl chloride (SOCl₂).[4]

-

Heat the mixture at reflux for 2 hours.[4]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[4]

-

The resulting product, 4-methylthiazole-5-carbonyl chloride, is typically used directly in the next synthetic step without further purification.[4]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of 4-Methyl-5-formylthiazole, which is essential for the production of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[4]

-

Anti-cancer Research: Derivatives of this acid have been synthesized and investigated as potential anti-cancer agents.[5] Notably, they have been studied as inhibitors of mucin 1 (MUC1), an oncoprotein overexpressed in many cancers, including breast cancer.[5][6]

-

SCD1 Inhibitors: The compound is used to synthesize thiazolylimidazolidinone derivatives that act as inhibitors of Stearoyl-CoA desaturase-1 (SCD1), a target for treating metabolic diseases.

-

Agrochemicals: The ethyl ester of this compound is used as a key intermediate in the development of pesticides and herbicides.

Role as Mucin 1 (MUC1) Inhibitors in Cancer Signaling

Mucin 1 (MUC1) is a transmembrane glycoprotein that is aberrantly overexpressed in various cancers, including breast, pancreatic, and lung cancer.[4] Its overexpression is linked to increased proliferation, metastasis, and invasion. MUC1 exerts its oncogenic effects by interacting with and modulating several key signaling pathways. Derivatives of this compound have shown potential as MUC1 inhibitors, making this pathway a critical area of study.[5]

MUC1 Signaling Pathway Crosstalk

Caption: MUC1 signaling crosstalk and point of inhibition.

The MUC1 cytoplasmic tail can be phosphorylated, leading to interactions that activate oncogenic pathways such as PI3K/AKT, Wnt/β-catenin, MAPK, and NF-κB.[4][7] This activation promotes cancer cell proliferation, migration, and invasion.[8] Compounds derived from this compound are being investigated for their ability to bind to MUC1 and inhibit these downstream signaling events, thereby reducing tumor progression.[5]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with the GHS07 pictogram and a "Warning" signal word.

-

Hazard Statements: H317 - May cause an allergic skin reaction.[7]

-

Precautionary Statements: P280 - Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices.[7]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature in a dark, sealed environment.[2]

-

First Aid: In case of skin contact, wash with soap and plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If ingested, clean mouth with water and get medical attention.[7]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Mucin-1 - Wikipedia [en.wikipedia.org]

- 4. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro studies of novel this compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Mucin 1 promotes tumor progression through activating WNT/β-catenin signaling pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structure elucidation of 4-methylthiazole-5-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. By detailing the spectroscopic data, experimental protocols, and logical workflows, this document serves as a comprehensive resource for professionals engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 2.644 | Singlet | -CH₃ | [1] |

| 9.13 | Singlet | Thiazole C2-H | [1] |

| 13.33 | Singlet | -COOH | [1] |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~15.0 | -CH₃ |

| ~125.0 | C5 |

| ~150.0 | C4 |

| ~155.0 | C2 |

| ~170.0 | -COOH |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1540 | Medium | C=N stretch (Thiazole ring) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |

Note: Specific experimental IR spectra for this compound are not widely published. The data presented are characteristic absorption ranges for carboxylic acids and thiazole rings.

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 98 | [M - COOH]⁺ |

| 82 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for a common synthetic pathway.

Synthesis of this compound

This protocol is adapted from a patented method and involves a three-step one-pot synthesis.[2]

Materials:

-

Formamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethyl 2-chloroacetoacetate

-

Ethylene glycol dimethyl ether (solvent)

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Thioformamide Formation: In a suitable reaction vessel, dissolve phosphorus pentasulfide in ethylene glycol dimethyl ether under an inert atmosphere. Slowly add formamide to the mixture and stir for a sufficient duration to form thioformamide in situ.

-

Cyclization: To the reaction mixture containing thioformamide, add ethyl 2-chloroacetoacetate. The cyclization reaction proceeds to form ethyl 4-methylthiazole-5-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed by the addition of a sodium hydroxide solution.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound. The solid product is then collected by filtration, washed, and dried.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Experimental Workflow for Structure Elucidation

References

Physicochemical Properties of 4-Methylthiazole-5-carboxylic Acid

For researchers and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the essential molecular data for 4-Methylthiazole-5-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C5H5NO2S | [1][2][3] |

| Molecular Weight | 143.16 g/mol | [1][3] |

| Alternate Molecular Weight | 143.17 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 287 °C (decomposes) | [1][3] |

| CAS Number | 20485-41-0 | [1][4] |

This data is foundational for any experimental design, formulation, or synthesis involving this compound. The compound, a member of the thiazole family, is an aromatic carboxylic acid.[2]

References

The Synthesis of 4-Methylthiazole-5-carboxylic Acid: A Core Intermediate for Febuxostat

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2] The synthesis of this crucial therapeutic agent relies on the availability of high-purity key intermediates. Among these, 4-Methylthiazole-5-carboxylic acid stands out as a fundamental building block. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its pivotal role in the manufacturing of Febuxostat. Detailed experimental protocols, comparative data on various synthetic routes, and process flow visualizations are presented to support research, development, and optimization efforts in the field of medicinal and process chemistry.

Introduction

This compound (CAS No: 20485-41-0) is an aromatic carboxylic acid and a member of the thiazole family.[3] Its molecular structure, featuring a methyl group and a carboxylic acid function on the thiazole ring, makes it a versatile intermediate in organic synthesis. The primary application of this compound lies in its role as a key precursor for the synthesis of Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[1][2] The thiazole-5-carboxylic acid moiety forms the core scaffold of the Febuxostat molecule. This guide delves into the prevalent synthetic methodologies for this compound, offering a comparative analysis to aid in the selection of the most efficient and scalable route for industrial production.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 20485-41-0 | [3][4] |

| Molecular Formula | C5H5NO2S | [3][5] |

| Molecular Weight | 143.16 g/mol | [3][5] |

| Melting Point | 287 °C (decomposition) | [4][6] |

| Appearance | Solid | [4] |

| Boiling Point | 303.6±22.0 °C (Predicted) | [6] |

| Density | 1.338 g/cm³ (estimate) | [6] |

Synthetic Routes for this compound

Several synthetic strategies have been reported for the preparation of this compound. The most common approaches involve the cyclization of key acyclic precursors.

Synthesis from Ethyl 2-chloroacetoacetate and Formamide

One of the most widely employed methods involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide, followed by hydrolysis.[5]

Caption: Synthesis of this compound from Ethyl 2-chloroacetoacetate.

A detailed protocol based on published literature is as follows:[5]

-

Thionation of Formamide: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1 mole of phosphorus pentasulfide (P4S10) and 6 kg of ethylene glycol dimethyl ether as a solvent under a nitrogen atmosphere.

-

While stirring, slowly add 5 moles of formamide dropwise, maintaining the reaction for 2 hours.

-

Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and continue the reaction at room temperature for 6-8 hours.

-

Isolation of Ester: Upon completion, cool the reaction mixture to 10 °C. The precipitated white solid product (ethyl 4-methylthiazole-5-carboxylate) is collected by filtration.

-

Purification of Ester: Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution. Filter the solution at 0-5 °C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.

-

Hydrolysis: The purified ester is then subjected to hydrolysis using a sodium hydroxide solution to yield this compound.[7]

| Reactant | Molar Ratio | Product | Yield | Purity | Reference |

| Formamide, P4S10, Ethyl 2-chloroacetoacetate | 5 : 1 : 5 | Ethyl 4-methylthiazole-5-carboxylate | 95.8% | 99% | [5] |

| Methanamide, P2S5, Chloro acetylacetic ether | - | This compound | 75% (total) | >98% | [7] |

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include the oxidation of 4-methyl-5-(hydroxymethyl)thiazole.[8]

Role in the Synthesis of Febuxostat

This compound is the cornerstone for building the core structure of Febuxostat. The synthesis involves the coupling of this intermediate with a substituted benzonitrile derivative, followed by further functional group manipulations.

Caption: General workflow for the synthesis of Febuxostat from this compound.

The conversion of this compound to Febuxostat generally involves the following key steps:

-

Activation of the Carboxylic Acid: this compound is first converted to its more reactive acid chloride derivative. A typical procedure involves refluxing with thionyl chloride.[8]

-

Add 1.5 g of this compound to 10 mL of thionyl chloride.

-

Reflux the mixture for 2 hours.

-

Distill off the excess thionyl chloride under reduced pressure. The resulting 4-methylthiazole-5-carbonyl chloride is often used directly in the next step without further purification.[8]

-

-

Coupling Reaction: The resulting acid chloride is then coupled with a suitably substituted aromatic component, such as 3-cyano-4-isobutoxybenzothioamide, to form the thiazole ring of Febuxostat.

-

Hydrolysis: The ester intermediate formed is subsequently hydrolyzed to the final carboxylic acid, Febuxostat.[9]

-

To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g) in n-butanol (50 mL), add NaOH (1.74 g) and heat at 35-40°C for 1-2 hours.

-

Cool the reaction mixture and adjust the pH to 1-2 with concentrated HCl.

-

The precipitated product is filtered, washed, and dried to yield technical grade Febuxostat.

-

| Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, n-butanol | Febuxostat (technical grade) | 87.0% | 99.40% (HPLC) |

Conclusion

This compound is an indispensable intermediate in the synthesis of Febuxostat. The selection of an optimal synthetic route is critical for achieving high yield, purity, and cost-effectiveness in the production of this important active pharmaceutical ingredient. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals engaged in the development and manufacturing of Febuxostat, facilitating informed decisions on process optimization and scale-up. Further research into more sustainable and environmentally friendly synthetic pathways for this key intermediate is warranted.

References

- 1. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]

- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 20485-41-0 [m.chemicalbook.com]

- 4. This compound 97 20485-41-0 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery of 4-Methylthiazole-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-methylthiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery of this compound derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of this compound and its Derivatives

The synthetic accessibility of the this compound core and the ease of its derivatization have been key drivers in the exploration of its therapeutic potential. Several synthetic routes have been established, with the Hantzsch thiazole synthesis and its variations being the most common.

Core Scaffold Synthesis

A prevalent method for the synthesis of the foundational ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction. This typically starts with the bromination of ethyl acetoacetate using N-bromosuccinimide (NBS), followed by cyclization with thiourea.[1] Another approach involves the reaction of ethyl 2-chloroacetoacetate with thioformamide, which is generated in situ from formamide and phosphorus pentasulfide.[2] The resulting ester can then be hydrolyzed to yield this compound.

Derivatization Strategies

The carboxylic acid moiety and the amino group (if present) on the thiazole ring serve as primary handles for chemical modification, allowing for the generation of diverse libraries of derivatives.

-

Amide Bond Formation: A common derivatization strategy involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with various amines to furnish a wide array of amides.[3]

-

Esterification: The carboxylic acid can be esterified under standard conditions to produce ester derivatives.

-

Modifications at the 2-position: For derivatives bearing a 2-amino group, this functionality can be acylated or reacted with various electrophiles to introduce further diversity.

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

-

To a mixture of ethyl acetoacetate (0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea (0.05 mol) to the mixture.

-

Heat the reaction mixture to 80°C for 2 hours.

-

Cool the mixture to room temperature and filter to remove any insoluble material.

-

To the filtrate, add aqueous ammonia to basify the solution, leading to the precipitation of the product.

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure product.

General Procedure for the Synthesis of 4-Methylthiazole-5-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from this compound.

-

Reflux a solution of this compound in an excess of thionyl chloride for 2 hours to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., toluene or THF).

-

Add the desired amine to the solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.

Workflow for Synthesis of this compound Derivatives

References

- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

exploratory studies on 4-Methylthiazole-5-carboxylic acid analogs

An In-depth Technical Guide to Exploratory Studies on 4-Methylthiazole-5-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point of exploratory studies in drug discovery. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these analogs, compiling key data and experimental protocols from recent research.

Synthesis of this compound and its Analogs

The synthesis of the this compound scaffold and its subsequent derivatization are critical first steps in the exploration of its therapeutic potential. Various synthetic routes have been established, often starting from commercially available materials.

General Synthesis Workflow

A common pathway involves the cyclization of key precursors to form the thiazole ring, followed by functional group manipulations to generate diverse analogs. This process is crucial for building libraries of compounds for screening.

Experimental Protocols for Synthesis

Protocol 1: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates [1]

-

To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

Add thiourea or its N-substituted derivative (0.05 mol).

-

Heat the reaction mixture to 80°C for 2 hours.

-

After completion, cool the mixture and perform extraction and purification to obtain the desired product.

Protocol 2: Synthesis of this compound Chloride [2][3]

-

Add this compound (1.5 g) to thionyl chloride (10 mL).

-

Reflux the mixture for 2 hours.

-

After refluxing, distill off the excess thionyl chloride under reduced pressure.

-

The remaining product, the acid chloride, is used directly in the next step without further purification. This intermediate is crucial for creating amide and ester derivatives.[4][5]

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of therapeutic applications. The following sections summarize the key findings and quantitative data.

Anticancer Activity

Derivatives have been synthesized and tested as potential inhibitors of mucin oncoproteins, which are targets for breast cancer therapy.[4][5]

Table 1: In Vitro Anticancer Activity of this compound Analogs against MDA-MB-231 Breast Cancer Cells [4][5]

| Compound | Structure/Substitution | IC₅₀ (µM) - MTT Assay | Cytotoxicity (%) - Trypan Blue Assay (at 100 µg/mL) |

| 1 | Core Carboxylic Acid | 25.1 | 75 |

| 3b | N-(4-fluorobenzyl) amide | 28.2 | 70 |

| 3d | N-(3,4,5-trimethoxybenzyl) amide | 18.5 | 82 |

| 3e | N-(4-chlorophenyl) amide | 35.6 | 65 |

| 3f | N-(6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazol-5-yl) amide | 40.1 | 60 |

| 3i | N-(naphthalen-1-ylmethyl) amide | 30.8 | 68 |

| Celecoxib | Standard Drug | 15.2 | 85 |

Note: Data extracted from literature; lower IC₅₀ values indicate higher potency.[4][5]

Other studies have reported thiazole derivatives with anticancer activity against hepatocellular carcinoma cell lines (HepG-2), with IC₅₀ values as low as 1.61 µg/mL.[6]

Antimicrobial Activity

The thiazole ring is a component of many antimicrobial drugs, and novel derivatives are continuously being explored to combat resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 15 (4-methyl-1,2,3-thiadiazole derivative) | Staphylococcus aureus | 1.95 - 15.62 | [7] |

| Compound 18 (Aminoguanidine analogue) | MRSA | 0.4 | [8] |

| Compound 19 (N,N-dimethylguanidine analogue) | MRSA | 0.78 | [8] |

| Compound 3g (Thiazolo[4,5-b]pyridin-2-one derivative) | Pseudomonas aeruginosa | 0.21 µM | [9] |

| Compound 3g (Thiazolo[4,5-b]pyridin-2-one derivative) | Escherichia coli | 0.21 µM | [9] |

| Vancomycin | MRSA | - | [8] |

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Xanthine Oxidase (XO) Inhibition

Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[10][11]

Table 3: In Vitro Xanthine Oxidase Inhibitory Activity [10][11]

| Compound | Substitution on Benzamide Ring | IC₅₀ (µM) | In Vivo Uric Acid Inhibition (%) |

| 5b | 4-Fluoro | 0.57 | 62 |

| 5c | 4-Chloro | 0.91 | 53 |

Anti-diabetic and Anti-hyperlipidemic Activity

A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), has shown promise in ameliorating insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats.[12] Administration of NDTD for four weeks reversed increases in serum glucose, insulin, and pro-inflammatory cytokines while lowering elevated levels of triglycerides, total cholesterol, and LDL-C.[12] It also attenuated markers of oxidative stress.[12]

Experimental Protocols for Biological Assays

Detailed and reproducible protocols are essential for the evaluation of new chemical entities.

General Workflow for In Vitro Screening

The process of discovering a lead compound typically follows a hierarchical screening cascade, starting with primary assays to identify hits, followed by secondary and mechanistic studies.

Protocol for MTT Cell Proliferation Assay[4][5]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of approximately 5x10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 50, 100 µg/mL) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol for Trypan Blue Cell Viability Assay[4][5]

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

-

Cell Harvesting: After the incubation period, detach the cells using trypsin and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in culture medium and mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Cell Counting: Within 5 minutes, load the mixture onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of cytotoxicity based on the ratio of non-viable cells to the total number of cells.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)[7]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a final concentration of approximately 5x10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, in silico and in vitro studies of novel this compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Methylthiazole-5-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 4-methylthiazole-5-carboxylic acid derivatives, a class of compounds exhibiting a remarkable breadth of therapeutic potential. From oncology to metabolic disorders and infectious diseases, these derivatives have emerged as promising candidates for novel drug development. This document provides a comprehensive overview of their identified therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Anticancer Activity: Targeting Mucin 1 and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents, particularly in the context of breast cancer, leukemia, and colon cancer. Their mechanisms of action are multifaceted, involving the inhibition of key oncoproteins and the activation of programmed cell death pathways.

Mucin 1 (MUC1) Inhibition in Breast Cancer

Certain derivatives have been identified as potent inhibitors of Mucin 1 (MUC1), a glycoprotein that is overexpressed in various adenocarcinomas, including breast cancer, and is associated with tumor progression and metastasis.[1] Molecular docking studies have suggested that these compounds bind to MUC1, potentially disrupting its oncogenic signaling functions.[1][2]

Signaling Pathway of MUC1 Inhibition

Caption: Inhibition of MUC1 by this compound derivatives disrupts downstream PI3K/AKT and β-catenin signaling, leading to decreased cell proliferation and promotion of apoptosis.

Induction of Apoptosis in Leukemia

Studies on leukemia cell lines, such as K562 and HL-60, have revealed that 4-methylthiazole derivatives can induce apoptosis through the intrinsic pathway.[3][4] This process is characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[3]

Experimental Workflow for Apoptosis Detection

Caption: Workflow for assessing apoptosis in leukemia cells treated with this compound derivatives using Annexin V/PI staining and flow cytometry.

Quantitative Data: Anticancer Activity

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 | MDA-MB-231 | MTT | >100 | [1] |

| Compound 3b | MDA-MB-231 | MTT | 75.3 | [1] |

| Compound 3d | MDA-MB-231 | MTT | 62.5 | [1] |

| Compound 3e | MDA-MB-231 | MTT | 89.2 | [1] |

| 4-methylthiazole | HL-60 | MTT (48h) | 89.08 | [4] |

| 4-methylthiazole | HL-60 | MTT (72h) | 46.02 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivatives

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[5][6] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.

Mechanism of Xanthine Oxidase Inhibition

Caption: this compound derivatives inhibit xanthine oxidase, thereby blocking the conversion of hypoxanthine and xanthine to uric acid.

Quantitative Data: Xanthine Oxidase Inhibition

| Derivative | Assay | IC50 (µM) | In Vivo Uric Acid Inhibition (%) | Reference |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b ) | In vitro XO inhibition | 0.57 | 62 | [5] |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c ) | In vitro XO inhibition | 0.91 | 53 | [5] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

This compound derivatives

-

Allopurinol (positive control)

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of xanthine oxidase in phosphate buffer. Prepare stock solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO). Prepare a solution of xanthine in the phosphate buffer.

-

Assay Mixture: In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution. For the control, add the vehicle instead of the test compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a specific period (e.g., 15 minutes).

-

Data Analysis: Calculate the rate of uric acid formation from the change in absorbance over time. Determine the percentage inhibition for each concentration of the test compound and calculate the IC50 value.

Anti-inflammatory and Antioxidant Activities

This compound derivatives have also shown promise in mitigating inflammation and oxidative stress, which are underlying factors in numerous chronic diseases, including diabetes.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The anti-inflammatory effects of these derivatives are thought to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway in Inflammation

Caption: this compound derivatives may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

Antioxidant Activity: Free Radical Scavenging

Several derivatives have demonstrated potent free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8][9] This antioxidant capacity can help to mitigate cellular damage caused by reactive oxygen species (ROS).

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH assay to evaluate the free radical scavenging activity of this compound derivatives.

Quantitative Data: Antioxidant Activity

| Derivative | Assay | IC50 (µM) | Reference |

| Thiazole-carboxamide derivative LMH6 | DPPH | 0.185 | [9] |

| Thiazole-carboxamide derivative LMH7 | DPPH | 0.221 | [9] |

| Trolox (Standard) | DPPH | 3.10 | [9] |

| Phenolic Thiazole 5a | ABTS | < 2.5 | [8] |

| Phenolic Thiazole 7b | ABTS | < 2.5 | [8] |

| Ascorbic Acid (Standard) | ABTS | 2.5 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound derivatives

-

Ascorbic acid or Trolox (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare stock solutions of the test compounds and the positive control in methanol.

-

Assay Mixture: In a 96-well plate, add a methanolic solution of the test compound at various concentrations.

-

Initiation of Reaction: Add the DPPH solution to each well to start the reaction.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Activity

Thiazole-containing compounds have long been recognized for their antimicrobial properties. Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens.[10][11][12] The proposed mechanisms of action are diverse and can include the inhibition of essential cellular processes.

General Mechanism of Antimicrobial Action

Caption: Potential antimicrobial mechanisms of this compound derivatives targeting various essential cellular processes in bacteria.

Quantitative Data: Antimicrobial Activity

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 15 (5-nitro-2-furoyl moiety) | Gram-positive bacteria | 1.95 - 15.62 | [13] |

| Compound 3 | S. aureus | 230 - 700 | [11] |

| Compound 9 | Fungi | 60 - 230 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivatives

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds and standard drugs in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The diverse pharmacological activities of this compound derivatives underscore their significance as a versatile scaffold in drug discovery. The evidence presented in this guide highlights their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for further research and development of this promising class of compounds into novel therapeutics. Future investigations should focus on optimizing the structure-activity relationships, elucidating more detailed signaling pathways, and conducting comprehensive preclinical and clinical studies to translate these findings into tangible clinical benefits.

References

- 1. Design, synthesis, in silico and in vitro studies of novel this compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

4-Methylthiazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural motif is a key component in a variety of biologically active compounds, ranging from anti-inflammatory agents to potent anti-cancer drugs. This technical guide provides a comprehensive overview of the synthesis, chemical transformations, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and key derivatizations, including esterification, amidation, and cross-coupling reactions, are presented. Furthermore, the roles of its derivatives as inhibitors of crucial biological targets such as Mucin 1 (MUC1), cyclooxygenase (COX) enzymes, and tubulin are discussed, accompanied by illustrative signaling pathway and mechanism of action diagrams.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. The substitution pattern on this five-membered heterocycle allows for fine-tuning of physicochemical properties and biological activity. This compound, with its carboxylic acid functionality, offers a versatile handle for the introduction of diverse molecular fragments through various chemical transformations. This guide will delve into the synthetic utility of this valuable building block.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves a three-step process encompassing a sulfidation reaction, cyclization, and subsequent hydrolysis.[1]

Experimental Protocol: Synthesis via Sulfidation, Cyclization, and Hydrolysis [1]

-

Sulfidation: Formamide is reacted with phosphorus pentasulfide in a suitable solvent to generate a thioformamide intermediate in situ.

-

Cyclization: Ethyl 2-chloroacetoacetate is then added to the reaction mixture, leading to the formation of the thiazole ring and yielding ethyl 4-methylthiazole-5-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to precipitate the desired this compound.

This process has been shown to be scalable, with total yields reaching up to 75% and purities exceeding 98%.[1]

| Step | Reagents and Conditions | Product | Yield | Purity | Reference |

| 1-3 | 1. Formamide, P₄S₁₀; 2. Ethyl 2-chloroacetoacetate; 3. NaOH, then HCl | This compound | ~75% (overall) | >98% | [1] |

Chemical Transformations and Applications

The carboxylic acid moiety of this compound is a gateway to a multitude of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Esterification

Esterification of this compound is a common transformation to modify the compound's polarity and pharmacokinetic properties. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a standard method.[2]

Experimental Protocol: Fischer Esterification to Ethyl 4-methylthiazole-5-carboxylate

A solution of this compound in excess ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or tosic acid, and heated to reflux. The reaction is driven to completion by removing the water formed during the reaction. After an appropriate reaction time, the mixture is worked up to isolate the ethyl ester.

| Starting Material | Alcohol | Catalyst | Product | Yield | Reference |

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 4-methylthiazole-5-carboxylate | High | [2] |

| 4-Methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | Acetic acid, H₂O₂ | - | Ethyl 4-methylthiazole-5-carboxylate | 85% | [3] |

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. Activation of the carboxylic acid is typically required, often through conversion to an acid chloride or by using peptide coupling reagents.

Experimental Protocol: Amide Coupling via Acid Chloride

-

Acid Chloride Formation: this compound (1.5 g) is refluxed in thionyl chloride (10 mL) for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 4-methylthiazole-5-carbonyl chloride, which can be used directly in the next step.[4]

-

Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., THF or DCM) and reacted with the desired amine in the presence of a base, such as triethylamine, to afford the corresponding amide derivative.

Experimental Protocol: Amide Coupling using Coupling Reagents

A solution of this compound, an amine, a coupling reagent (e.g., EDC, HATU), and a base (e.g., DIPEA, DMAP) in an appropriate solvent (e.g., DMF, DCM) is stirred at room temperature until the reaction is complete. The use of additives like HOBt can suppress side reactions.

| Coupling Reagent | Base | Solvent | Product | Yield | Reference |

| SOCl₂ then amine | Triethylamine | Toluene | Substituted amides | Good | [5] |

| EDC, DMAP, HOBt (catalytic) | DIPEA | CH₃CN | Substituted amides | Good to Excellent | [6] |

Reduction to Aldehyde and Alcohol

The carboxylic acid functionality can be reduced to the corresponding aldehyde or alcohol, which are also valuable synthetic intermediates. For instance, 4-methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[7][8]

Experimental Protocol: Reduction of the Acid Chloride to the Aldehyde [4]

4-Methylthiazole-5-carbonyl chloride is subjected to catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO₄) catalyst in xylene at elevated temperatures to yield 4-methyl-5-formylthiazole.[4][7]

Experimental Protocol: Reduction of the Ester to the Alcohol [9]

Ethyl 4-methylthiazole-5-carboxylate can be reduced to 4-methyl-5-(hydroxymethyl)thiazole using reducing agents like sodium borohydride in the presence of aluminum chloride.[9]

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Methylthiazole-5-carbonyl chloride | H₂, Pd/BaSO₄, Xylene, 140 °C | 4-Methyl-5-formylthiazole | Good | [4][7] |

| Ethyl 4-methylthiazole-5-carboxylate | NaBH₄, AlCl₃, Monoglyme | 4-Methyl-5-(hydroxymethyl)thiazole | High | [9] |

Suzuki-Miyaura Cross-Coupling

While direct decarboxylative coupling of thiazole-5-carboxylic acids can be challenging, conversion of the carboxylic acid to a halide allows for versatile Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This is a powerful method for the synthesis of aryl- and heteroaryl-substituted thiazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiazole Derivative

Aryl- and heteroaryl-substituted thiazoles can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated thiazole (e.g., 5-bromo-4-methylthiazole derivative) and a boronic acid. A typical procedure involves heating a mixture of the halide, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).[10][11] Microwave irradiation has also been shown to accelerate this transformation in aqueous media.[12]

| Thiazole Derivative | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 5-Bromo-4-methylthiazole derivative | Arylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 5-Aryl-4-methylthiazole derivative | Good to Excellent | [11] |

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of various therapeutic targets.

Mucin 1 (MUC1) Inhibition in Cancer

MUC1 is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of cancers, playing a key role in tumor progression and metastasis.[1] Derivatives of this compound have been synthesized and identified as potent inhibitors of MUC1, showing promising anti-breast cancer activity.[13][14] Inhibition of MUC1 can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[15][16]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[7][17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole-containing compounds have been investigated as selective COX-2 inhibitors, which are desirable for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19] Certain derivatives of 4-methylthiazole have been identified as potent inhibitors of tubulin polymerization, demonstrating significant cytotoxic activity against various cancer cell lines.[20] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[21]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group provide access to a vast chemical space of derivatives with significant potential in drug discovery. The successful application of its derivatives as inhibitors of key biological targets such as MUC1, COX enzymes, and tubulin underscores the importance of this scaffold in the development of novel therapeutics. This guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MUC1 is an oncoprotein with a significant role in apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 15. What are MUC1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. MUC1 downregulation inhibits non-small cell lung cancer progression in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 20. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Flavor and Fragrance Profile of 4-Methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aromatic properties of 4-methylthiazole-5-carboxylic acid, a heterocyclic compound increasingly recognized for its significant contributions to the flavor and fragrance industries. Possessing a unique and complex sensory profile, this molecule offers a versatile tool for creating and enhancing a wide array of consumer products. This document provides a comprehensive overview of its organoleptic properties, details on its synthesis, and protocols for its sensory evaluation, tailored for professionals in research and development.

Core Aromatic Properties

This compound is characterized by its distinct aromatic profile, which is primarily described as savory, with roasted and nutty undertones. Its inherent chemical structure, featuring a thiazole ring, is responsible for these desirable sensory characteristics. This compound is utilized in both the flavor and fragrance sectors to impart specific notes and enhance the overall complexity of a formulation. In flavor applications, it contributes to savory, roasted, and nutty flavor profiles, adding depth and character to various food products. In the fragrance industry, its unique scent is employed to build intricate fragrance accords, adding a distinctive dimension to perfumes and other scented goods.

Quantitative Sensory Data

While extensive quantitative data on the organoleptic properties of this compound is not widely published in public literature, the following table summarizes the available qualitative descriptors and provides a framework for the type of quantitative data sought in sensory analysis. The determination of odor and taste thresholds is a critical step in characterizing the potency and potential applications of a flavor and fragrance ingredient.

| Property | Description | Method of Analysis |

| Appearance | White to off-white crystalline powder. | Visual Inspection |

| Odor Profile | Savory, roasted, nutty, unique scent profile. | Gas Chromatography-Olfactometry (GC-O), Sensory Panel |

| Flavor Profile | Savory, roasted, nutty. | Taste Panel Evaluation in a Neutral Base |

| Odor Threshold | Data not available in cited literature. | Triangle Test, Ascending Forced-Choice Method |

| Taste Threshold | Data not available in cited literature. | Three-Alternative Forced-Choice (3-AFC) Method |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a three-step process: sulpho-reaction, cyclization, and hydrolysis. The following protocol is a generalized representation based on available literature.

Materials:

-

Methanamide (Formamide)

-

Phosphorus pentasulfide (P4S10)

-

Chloroacetylacetic ether (Ethyl 2-chloroacetoacetate)

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Solvent (e.g., ethylene glycol dimethyl ether)

Procedure:

-

Sulpho-reaction: Methanamide is mixed with phosphorus pentasulfide in a suitable solvent to carry out the sulpho-reaction.

-

Cyclization: Chloroacetylacetic ether is added to the mixture to initiate the cyclization reaction, forming the thiazole ring.

-

Hydrolysis: The resulting organic phase is treated with a sodium hydroxide solution to hydrolyze the ester group to a carboxylic acid.

-

Purification: The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound, which is then filtered and purified.

Sensory Evaluation Protocol: Determination of Taste Detection Threshold

The following protocol outlines a general method for determining the taste detection threshold of this compound in an aqueous solution, based on established sensory analysis techniques.

Objective: To determine the lowest concentration of this compound that can be detected by a trained sensory panel.

Materials:

-

This compound (high purity)

-

Deionized, odor-free water

-

Glassware (beakers, volumetric flasks, graduated cylinders)

-

Presentation vessels (e.g., coded disposable cups)

-

Palate cleansers (e.g., unsalted crackers, room temperature water)

Panel:

-

A panel of 15-20 trained sensory assessors, screened for their ability to detect the five basic tastes.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration known to be above the expected threshold.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).

-

Triangle Test Presentation: For each concentration level, present three samples to each panelist: two will be blanks (deionized water) and one will contain the this compound solution. The order of presentation should be randomized for each panelist.

-

Evaluation: Panelists are instructed to taste each sample and identify the "odd" sample.

-

Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical analysis (e.g., using binomial distribution tables) is used to determine the significance of the results.

Visualizations

Logical Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for conducting a sensory evaluation to determine the taste threshold of a flavor compound.

Caption: Workflow for Determining Taste Detection Threshold.